molecular formula C17H16N4OS B2546756 N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1903169-05-0

N-({[2,3'-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2546756
CAS No.: 1903169-05-0
M. Wt: 324.4
InChI Key: WEVBKSDDGAXTRX-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: N-oxides of the bipyridine moiety

    Reduction: Reduced forms of the bipyridine or thiazole units

    Substitution: Substituted thiazole derivatives

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide would depend on its specific application. In coordination chemistry, the bipyridine moiety acts as a chelating ligand, forming stable complexes with metal ions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the combination of the bipyridine and thiazole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-9-13-5-7-19-15(8-13)14-4-3-6-18-10-14/h3-8,10H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVBKSDDGAXTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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